



Application Notes and Protocols for INCB18424 (Ruxolitinib) in In Vivo Mouse Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB18424, also known as Ruxolitinib, is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1][2] These non-receptor tyrosine kinases are critical components of the JAK/STAT signaling pathway, which transduces signals from a variety of cytokines and growth factors involved in hematopoiesis and immune function.[3][4] Dysregulation of the JAK/STAT pathway is a hallmark of various diseases, including myeloproliferative neoplasms (MPNs) and inflammatory conditions.[4][5] Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, thereby preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). [4][6] This blockade of JAK/STAT signaling leads to reduced cellular proliferation and inflammation.[7][8]

These application notes provide detailed protocols for the preparation and in vivo administration of INCB18424 in mouse models, along with relevant quantitative data to guide experimental design.

Quantitative Data Summary

The following tables summarize key quantitative data for INCB18424 (Ruxolitinib) from in vitro and in vivo studies.



Table 1: In Vitro Potency of INCB18424

Target	Assay Type	IC50 (nM)	Cell Line/System	Reference
JAK1	Cell-free kinase assay	3.3	-	[9]
JAK2	Cell-free kinase assay	2.8	-	[9]
JAK2V617F	Cell proliferation	127	Ba/F3-EpoR- JAK2V617F	[10]
Erythroid Progenitors (PV patients)	Colony formation	67	Primary cells	[10]
Erythroid Progenitors (Healthy donors)	Colony formation	>400	Primary cells	[10]

Table 2: Pharmacokinetic Parameters of Ruxolitinib in Mice

Mouse Strain	Dose (mg/kg, oral)	Cmax (nM)	Tmax (hr)	Half-life (hr)	Reference
NSG & BoyJ	60	~2500 - 3500	~0.25 - 0.5	~1.5 - 2.0	[11]

Table 3: Efficacy of Ruxolitinib in Preclinical Mouse Models

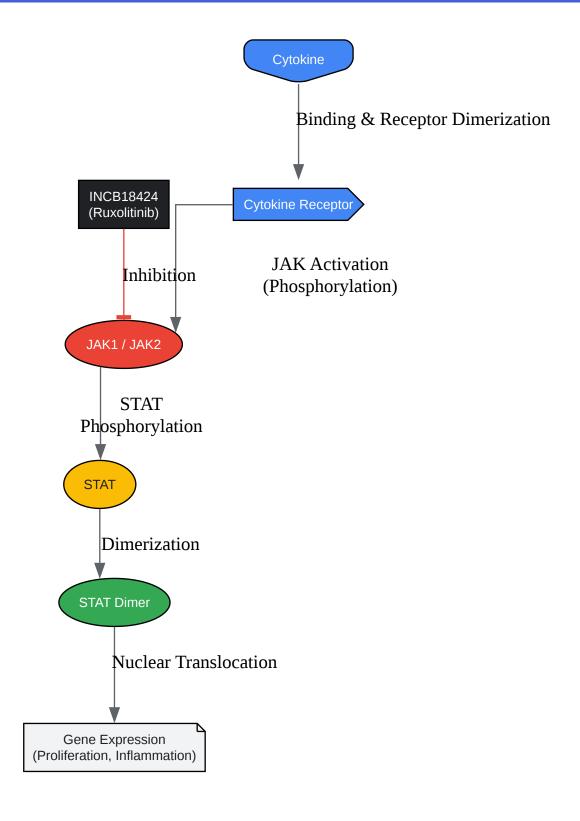


Mouse Model	Treatment Regimen	Efficacy Endpoint	Result	Reference
JAK2V617F- driven MPN	180 mg/kg, oral, twice daily	Survival	>90% survival by day 22	[9]
JAK2V617F- driven MPN	Oral administration	Splenomegaly & Cytokines	Marked reduction in splenomegaly and inflammatory cytokines	[7][10]
Ovarian Cancer Xenograft	In chow + Paclitaxel	Tumor Weight	Significant decrease in tumor weight	[11]
Hepatocellular Carcinoma PDX	90 mg/kg, BID	Tumor Growth Inhibition (TGI)	48% TGI	[11]
Acute GvHD	30 mg/kg, oral, twice daily	Survival & GvHD Score	Significant improvement in survival and reduced GvHD score	[12]

Signaling Pathway

The following diagram illustrates the canonical JAK/STAT signaling pathway and the mechanism of inhibition by INCB18424 (Ruxolitinib).





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Figure 1: INCB18424 (Ruxolitinib) inhibits the JAK/STAT signaling pathway.

Experimental Protocols



Protocol 1: Preparation of INCB18424 for Oral Gavage

This protocol describes the preparation of a suspension of INCB18424 in a common vehicle, 0.5% methylcellulose, for oral administration in mice.

Materials:

- INCB18424 (Ruxolitinib) powder
- Methylcellulose
- Sterile, purified water
- Sterile conical tubes (15 mL or 50 mL)
- Analytical balance
- Magnetic stirrer and stir bar or sonicator
- Graduated cylinders or serological pipettes

Procedure:

- Prepare the 0.5% Methylcellulose Vehicle: a. Heat sterile, purified water to approximately 60-80°C. b. Slowly add 0.5 g of methylcellulose to 100 mL of the heated water while stirring continuously to prevent clumping. c. Continue stirring until the methylcellulose is fully dispersed. d. Allow the solution to cool to room temperature. It should be clear and slightly viscous.
- Calculate the Required Amount of INCB18424: a. Determine the target dose (e.g., 60 mg/kg) and the dosing volume (e.g., 10 mL/kg). b. Calculate the required concentration:
 - Concentration (mg/mL) = Target Dose (mg/kg) / Dosing Volume (mL/kg)
 - Example: 60 mg/kg / 10 mL/kg = 6 mg/mL c. Calculate the total mass of INCB18424 needed for the desired volume of the final suspension.
 - \circ Example for 10 mL of suspension: 6 mg/mL * 10 mL = 60 mg of INCB18424.



• Prepare the INCB18424 Suspension: a. Accurately weigh the calculated amount of INCB18424 powder and place it in a sterile conical tube. b. Add a small volume of the 0.5% methylcellulose vehicle (e.g., 1-2 mL) to the powder. c. Create a homogenous paste by vortexing or levigating the powder with the vehicle. This step is crucial to prevent clumping. d. Gradually add the remaining volume of the 0.5% methylcellulose vehicle to the paste while continuously mixing. e. Sonicate the suspension for approximately 10-15 minutes or stir vigorously with a magnetic stirrer to ensure a uniform and fine suspension. f. Store the suspension at 4°C for up to two weeks. Before each use, vortex the suspension thoroughly to ensure uniform drug distribution.[8]

Protocol 2: In Vivo Oral Gavage Administration in Mice

This protocol outlines the procedure for administering the prepared INCB18424 suspension to mice via oral gavage.

Materials:

- Prepared INCB18424 suspension
- Appropriately sized syringe (e.g., 1 mL)
- Flexible or rigid, ball-tipped gavage needle (18-20 gauge for adult mice)
- Animal scale

Procedure:

- Dose Calculation: a. Weigh each mouse immediately before dosing to determine its exact body weight. b. Calculate the precise volume of the suspension to be administered:
 - Volume (mL) = (Mouse Weight (kg) * Dose (mg/kg)) / Concentration (mg/mL)
 - \circ Example for a 25 g (0.025 kg) mouse and a 60 mg/kg dose of a 6 mg/mL suspension: (0.025 kg * 60 mg/kg) / 6 mg/mL = 0.25 mL.[13]
- Animal Restraint and Needle Measurement: a. Gently but firmly restrain the mouse, ensuring
 its head and body are in a straight line to facilitate the passage of the gavage needle. b.
 Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the
 correct insertion depth, ensuring delivery to the stomach.[13]

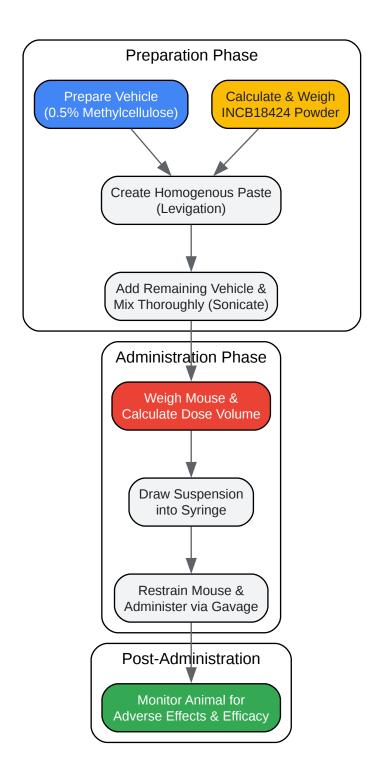


- Administration: a. Thoroughly mix the INCB18424 suspension immediately before drawing
 the calculated volume into the syringe. b. Gently insert the gavage needle into the mouse's
 mouth, passing it along the roof of the mouth towards the esophagus. The mouse should
 swallow the needle; do not apply force. c. Once the needle is inserted to the pre-measured
 depth, slowly dispense the contents of the syringe over 2-3 seconds. d. Carefully and slowly
 withdraw the needle.
- Post-Procedure Monitoring: a. Return the mouse to its cage and monitor for any immediate signs of distress, such as difficulty breathing or reflux. b. Continue to monitor the animals according to the specific experimental protocol.

Experimental Workflow

The following diagram provides a visual representation of the workflow for preparing and administering INCB18424 in in vivo mouse studies.





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Figure 2: Workflow for INCB18424 preparation and in vivo administration.







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